REACTION_CXSMILES
|
BrC1[CH:3]=[C:4]2[C:9](=[CH:10]C=1)[CH:8]=NC=[CH:5]2.O.[C:13]([O-:16])([O-])=[O:14].[Cs+].[Cs+].[BH:19]([OH:21])[OH:20].[NH:22]1[CH:26]=[CH:25][CH:24]=[N:23]1>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:13]([N:22]1[CH:26]=[C:25]([B:19]2[O:21][C:9]([CH3:8])([CH3:10])[C:4]([CH3:3])([CH3:5])[O:20]2)[CH:24]=[N:23]1)([O:16][C:4]([CH3:9])([CH3:5])[CH3:3])=[O:14] |f:2.3.4,5.6,8.9.10.11.12|
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
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6 g
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Type
|
reactant
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Smiles
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BrC=1C=C2C=CN=CC2=CC1
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Name
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2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine
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Quantity
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2 g
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Type
|
reactant
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Smiles
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|
Name
|
|
Quantity
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40 mL
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Type
|
reactant
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Smiles
|
O
|
Name
|
Cs2CO3
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Quantity
|
46.2 g
|
Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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B(O)O.N1N=CC=C1
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Name
|
|
Quantity
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2.8 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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84 °C
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Type
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CUSTOM
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Details
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The resulting bi-phasic dark orange solution was stirred at 84° C. for 20 mins
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To a 3-necked flask equipped with stirrer, nitrogen inlet
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Type
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CUSTOM
|
Details
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The suspension was placed under nitrogen in a pre-heated oil bath at 86° C
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Type
|
CUSTOM
|
Details
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had reached 84° C.
|
Type
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CUSTOM
|
Details
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The flask was then placed in an ice bath
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Type
|
TEMPERATURE
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Details
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to cool rapidly
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Type
|
FILTRATION
|
Details
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Once at ambient temperature, the mixture was filtered
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Type
|
CUSTOM
|
Details
|
to remove inorganic substance
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Type
|
WASH
|
Details
|
washed with water (2×25 mL)
|
Type
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CUSTOM
|
Details
|
Upon reduction of the solution volume via evaporation the solid product
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
The light yellow product was washed with ethyl ether 3 time (20 ml)
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid product
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36 mmol | |
AMOUNT: MASS | 10.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |